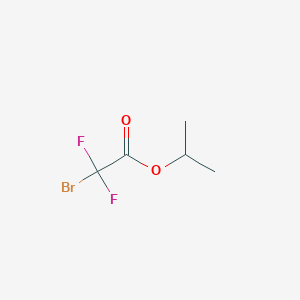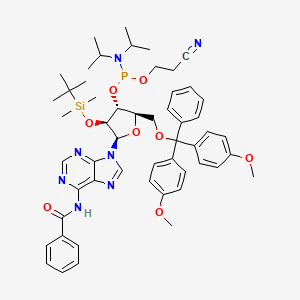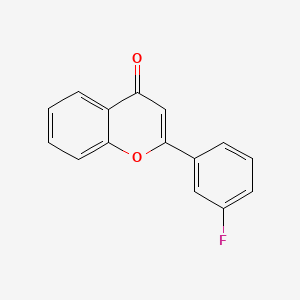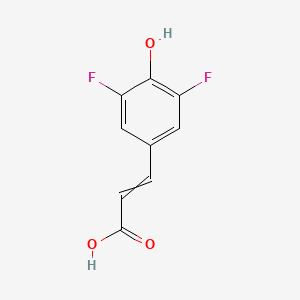
Isopropyl 2-bromo-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C5H8BrF2O2. It is a derivative of acetic acid, where the hydrogen atoms are replaced by bromine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2-bromo-2,2-difluoroacetic acid with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-Bromo-2,2-difluoroacetic acid+Isopropanol→Isopropyl 2-bromo-2,2-difluoroacetate+Water
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to maintain a steady production rate. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products
Nucleophilic Substitution: The major products are substituted derivatives of this compound.
Reduction: The major product is isopropyl 2,2-difluoroethanol.
Oxidation: The major product is 2-bromo-2,2-difluoroacetic acid.
Applications De Recherche Scientifique
Isopropyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of isopropyl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the difluoromethyl group into target molecules.
Comparaison Avec Des Composés Similaires
Isopropyl 2-bromo-2,2-difluoroacetate can be compared with other similar compounds such as:
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but with an ethyl group instead of an isopropyl group. It is also used as an intermediate in organic synthesis.
Methyl 2-bromo-2,2-difluoroacetate: Contains a methyl group and is used in similar applications as this compound.
2-Bromo-2,2-difluoroacetic acid: The parent acid of this compound, used in the synthesis of various esters and amides.
This compound is unique due to its specific reactivity and the presence of the isopropyl group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C5H7BrF2O2 |
|---|---|
Poids moléculaire |
217.01 g/mol |
Nom IUPAC |
propan-2-yl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C5H7BrF2O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 |
Clé InChI |
IWVAHMZNWCTWBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14122670.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)

![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)






![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)

![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)
